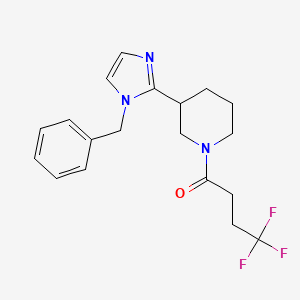

![molecular formula C16H18N2O4S2 B5555902 N-(四氢-2-呋喃甲基)-2-[(2-噻吩磺酰)氨基]苯甲酰胺](/img/structure/B5555902.png)

N-(四氢-2-呋喃甲基)-2-[(2-噻吩磺酰)氨基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

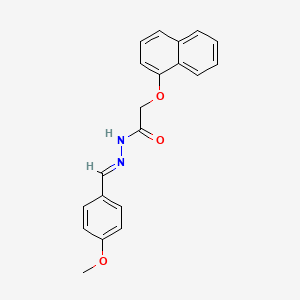

The molecule "N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide" belongs to a class of compounds that has garnered interest for its unique structure and potential applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of both furanyl and thienyl groups attached to a benzamide backbone, which may contribute to interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including the functionalization of benzamide backbones and the introduction of sulfonyl and amino groups. For instance, the reactions of benzamido-dihydro-thiophene and furancarbonitriles with cyanomethylene compounds under specific conditions produce various substituted products, showcasing the versatility of these chemical frameworks in synthetic chemistry (Yamagata et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide" has been explored through methods like Density Functional Theory (DFT). These studies provide insights into the compound's reactivity, electronic properties, and interaction with biological targets. For example, molecular docking and vibrational spectroscopic investigations have been used to characterize similar molecules, revealing their potential as bioactive substances with antifungal and antiviral properties (FazilathBasha et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of "N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide" and related compounds includes their participation in various organic reactions. The aminosulfonylation of O-homoallyl benzimidates and N-alkenyl amidines with sodium sulfinates, catalyzed by copper or through electrochemical means, illustrates the potential for creating sulfone-containing heterocycles, which could be analogs or derivatives of the target molecule (Mou et al., 2022).

科学研究应用

杂环烯胺腈反应

Yamagata、Hashimoto 和 Yamazaki (1994) 探讨了杂环烯胺腈的反应,提供了对在药物化学中具有潜在应用的化合物的合成的见解。他们的研究突出了杂环化合物在创建具有重要化学性质的各种衍生物方面的多功能性 (Yamagata, Hashimoto, & Yamazaki, 1994).

金属离子荧光化学传感器

Ravichandiran 等人 (2020) 开发了一种基于吩恶嗪的荧光化学传感器,用于区分检测 Cd2+ 和 CN− 离子,展示了其在活细胞和斑马鱼幼虫中的生物成像应用。这项研究说明了含磺酰基化合物在环境监测和生物成像应用中的潜力 (Ravichandiran et al., 2020).

受阻 N-甲基化四肽的合成

Vedejs 和 Kongkittingam (2000) 报道了利用 Bts 保护的氨基酸氯化物合成受阻环孢菌素四肽亚基。他们的工作促进了肽合成领域,尤其是在创建具有潜在治疗应用的化合物方面 (Vedejs & Kongkittingam, 2000).

针对 COVID-19 的抗疟疾磺酰胺类药物

Fahim 和 Ismael (2021) 研究了磺酰胺衍生物的抗疟疾活性,提出了它们对抗 COVID-19 的用途。他们的研究为磺酰胺类化合物在解决新发传染病中的潜在再利用提供了依据 (Fahim & Ismael, 2021).

水溶性氨基酸衍生物

Larsen、Bundgaard 和 Lee (1988) 探索了 N-甲基磺酰胺的水溶性氨基酸衍生物的合成和评估,旨在为磺酰胺基团创建潜在的前药形式。这项研究强调了化学修饰在增强磺酰胺类化合物的溶解性和治疗潜能方面的意义 (Larsen, Bundgaard, & Lee, 1988).

属性

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c19-16(17-11-12-5-3-9-22-12)13-6-1-2-7-14(13)18-24(20,21)15-8-4-10-23-15/h1-2,4,6-8,10,12,18H,3,5,9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXZIOHFPDCJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetrahydrofuran-2-ylmethyl)-2-[(thiophen-2-ylsulfonyl)amino]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

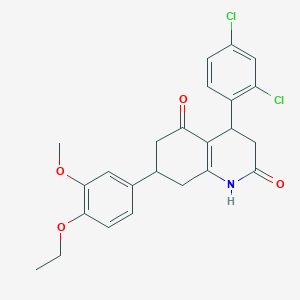

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

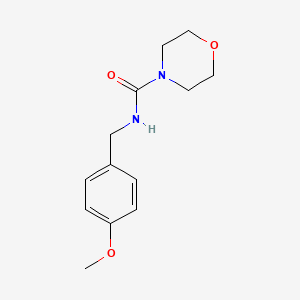

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

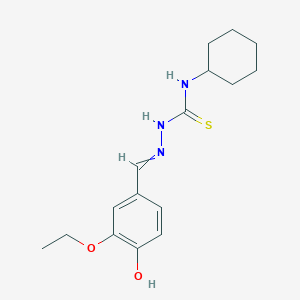

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)